Product packaging for Ethyl 4-hydroxypiperidine-2-carboxylate(Cat. No.:CAS No. 153710-85-1)

Ethyl 4-hydroxypiperidine-2-carboxylate

Cat. No.: B3322803
CAS No.: 153710-85-1
M. Wt: 173.21 g/mol
InChI Key: BJUUAHUCDQWKQA-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine motif is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. nih.govajchem-a.com Its saturated, six-membered ring structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations, which is crucial for effective interaction with biological targets. ajchem-a.com The presence of a nitrogen atom within the ring imparts basicity and the potential for hydrogen bonding, further enhancing its utility in drug design. rsc.org

Piperidine derivatives are integral to a wide range of therapeutic agents, demonstrating activities as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. nih.gov The ability to introduce various substituents at different positions on the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing effective and safe drugs. acs.org

Overview of Key Stereochemical and Structural Considerations

The stereochemistry of substituted piperidines plays a pivotal role in their biological activity. Ethyl 4-hydroxypiperidine-2-carboxylate possesses two stereogenic centers at positions 2 and 4, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The relative and absolute configurations of the hydroxyl and ester groups significantly influence the molecule's conformation and how it presents its functional groups for interaction with other molecules.

Research Landscape of this compound within Heterocyclic Chemistry

While dedicated research focusing exclusively on this compound is limited, its parent acid, 4-hydroxypipecolic acid, and related derivatives are well-documented as crucial intermediates in the synthesis of complex natural products and pharmaceuticals. thieme-connect.comchemimpex.com Pipecolic acid and its esters, known as pipecolinates, are versatile starting materials in the synthesis of a variety of bioactive compounds. nbinno.cominnospk.com

The research landscape for this compound is therefore best understood by considering its role as a functionalized pipecolic acid derivative. The presence of the hydroxyl group at the 4-position and the ethyl ester at the 2-position provides two distinct points for further chemical modification. This dual functionality makes it a valuable synthon for creating diverse molecular architectures. For example, chemoenzymatic methods have been developed for the synthesis of all four diastereoisomers of 4-hydroxypipecolic acid, which can then be esterified to the corresponding ethyl esters. acs.org These protected and functionalized piperidines are valuable scaffolds for drug discovery programs. acs.org

The synthesis of highly substituted piperidines is an active area of research, with numerous methods being developed to control the regioselectivity and stereoselectivity of these reactions. ajchem-a.comrsc.org The aza-Diels-Alder reaction, for instance, provides a powerful tool for constructing the piperidine ring with control over the substitution pattern. tandfonline.com The development of diastereoselective synthetic routes to 5-hydroxypipecolic acid and its derivatives further underscores the importance of hydroxylated pipecolic acid scaffolds in organic synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B3322803 Ethyl 4-hydroxypiperidine-2-carboxylate CAS No. 153710-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUUAHUCDQWKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Hydroxypiperidine 2 Carboxylate

Stereoselective and Diastereoselective Synthesis Pathways

Stereoselective and diastereoselective syntheses are crucial for producing specific isomers of Ethyl 4-hydroxypiperidine-2-carboxylate. These methods focus on controlling the three-dimensional arrangement of atoms at the C2 and C4 positions of the piperidine (B6355638) ring.

Exploitation of Chiral Precursors and Starting Materials

One of the most direct strategies to obtain enantiomerically pure compounds is to begin with a molecule from the "chiral pool"—readily available, inexpensive, and enantiopure natural products. Amino acids are common chiral precursors for the synthesis of 4-hydroxypipecolic acid derivatives.

For instance, a synthetic route to N-Boc-(2S,4R)-4-hydroxypipecolic acid has been developed starting from L-aspartic acid. A key step in this pathway involves the intramolecular Dieckmann condensation of a diester intermediate to form a 4-oxo-(2S)-pipecolic acid derivative. The initial stereocenter from L-aspartic acid directs the stereochemistry at the C2 position of the piperidine ring. The stereochemistry at C4 is then established in a subsequent diastereoselective reduction step. sci-hub.box Similarly, D-serine has been utilized as a chiral template to construct enantiopure cis- and trans-3-hydroxypipecolic acids, demonstrating the versatility of amino acids in creating stereochemically defined piperidine scaffolds. nih.gov

Starting MaterialKey IntermediateTarget StereochemistryReference
L-Aspartic Acid4-oxo-(2S)-pipecolic acid derivative(2S,4R) sci-hub.box
D-SerineProtected serinal derivativecis- and trans-3-hydroxy nih.gov

Diastereoselective Ring-Closing Reactions

The formation of the piperidine ring itself can be engineered to proceed with high diastereoselectivity. Acyliminium ion cyclization is a powerful method for constructing the piperidine skeleton. In the synthesis of racemic cis-4-hydroxypipecolic acid derivatives, the cyclization of a homoallylic amine with glyoxylic acid proceeds via an iminium ion intermediate to yield a lactone precursor to the desired piperidine. sci-hub.boxgoogle.com

Another effective method is the aza-Prins cyclization, which has been shown to produce cis-4-hydroxypiperidines with high diastereoselectivity. rsc.org While not directly yielding the 2-carboxylate, this method highlights a powerful ring-closing strategy for controlling the relative stereochemistry of substituents on the piperidine ring. Furthermore, related structures such as 4-hydroxypiperidin-2-ones can be prepared in a highly diastereoselective manner through a Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones. nih.gov

Control of Relative Stereochemistry

Once the piperidine ring is formed, or during its formation, controlling the relative stereochemistry between the substituents at C2 and C4 is paramount. A critical step in many syntheses of this compound is the reduction of an intermediate ketone, ethyl 4-oxopiperidine-2-carboxylate.

The stereochemical outcome of this reduction dictates the final relative orientation of the hydroxyl and carboxylate groups. For example, in the synthesis starting from L-aspartic acid, the intermediate 4-oxo-(2S)-pipecolic acid is selectively reduced to the (2S,4R)-4-hydroxy derivative. sci-hub.box The use of sterically demanding reducing agents, such as K-selectride, can achieve high diastereoselectivity by forcing the hydride to attack the carbonyl group from the less hindered face, leading predominantly to the cis diastereomer. sci-hub.box This level of control is essential for producing a single, desired isomer.

Enantioselective Synthesis Approaches

Enantioselective methods create the desired chirality in the molecule from achiral or racemic precursors, often through the use of chiral catalysts or auxiliaries that are not incorporated into the final product.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers an efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable example in the synthesis of (2S,4R)-4-hydroxypipecolic acid involves the Hydrolytic Kinetic Resolution (HKR) of a racemic 1,3-azido epoxide, catalyzed by a chiral Co(III)(salen) complex. google.com This step effectively separates the enantiomers early in the synthetic sequence, allowing for the preparation of the final product with high optical purity. google.com

Another strategy involves the stereocontrolled hydrogenation of an enamine double bond in a piperidine precursor. This reaction, often catalyzed by a chiral transition metal complex (e.g., with a palladium catalyst), can set the stereochemistry at one of the ring's chiral centers with high enantioselectivity. google.com Organocatalysis has also emerged as a powerful tool. Proline and its derivatives, including pipecolic acid, have been shown to act as effective asymmetric organocatalysts for reactions like the Mannich reaction, which can be used to build chiral piperidine frameworks. clockss.org

Catalytic MethodCatalyst TypeKey TransformationReference
Hydrolytic Kinetic Resolution (HKR)Chiral Co(III)(salen) complexResolution of racemic 1,3-azido epoxide google.com
Asymmetric HydrogenationChiral Palladium complexStereocontrolled reduction of enamine google.com
Asymmetric Mannich ReactionPipecolic acid derivativesFormation of chiral piperidine precursors clockss.org

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry.

An asymmetric version of the iminium ion cyclization for preparing 4-hydroxypipecolic acid has been developed using a chiral, nonracemic amine, (S)-α-methylbenzylamine, as the auxiliary. sci-hub.box The chiral amine is incorporated into the homoallylic amine precursor, and during the cyclization with glyoxylic acid, it effectively directs the formation of one enantiomer of the resulting lactone over the other. The auxiliary is then cleaved in a later step, for example, through hydrogenolysis. sci-hub.box

Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been employed in domino Mannich–Michael reactions to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to various chiral piperidine derivatives. researchgate.net A more classical and widely used auxiliary, pseudoephedrine, is employed in diastereoselective alkylation reactions to create enantiomerically enriched acyclic precursors that can be subsequently cyclized to form complex targets. nih.govnih.gov

Enantioselective Reductions of Precursor Ketones

The asymmetric reduction of the precursor, ethyl 4-oxopiperidine-2-carboxylate, is a direct and efficient route to obtaining chiral this compound. This transformation relies on the use of chiral catalysts or reagents to stereoselectively deliver a hydride to the prochiral ketone, establishing the desired stereocenters at C2 and C4. The nitrogen of the piperidine ring is typically protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to modulate reactivity and prevent side reactions.

A prominent strategy involves the use of chiral metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in asymmetric hydrogenation and transfer hydrogenation reactions. These methods are renowned for their high efficiency and enantioselectivity in the reduction of β-keto esters. For instance, ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, have been successfully employed in the asymmetric hydrogenation of a wide array of β-keto esters, consistently affording the corresponding β-hydroxy esters in high yields and with excellent enantiomeric excess (ee). While specific data for the reduction of ethyl 4-oxopiperidine-2-carboxylate is not extensively detailed in publicly accessible literature, the general success of these catalytic systems provides a strong foundation for its application.

Another powerful approach is the use of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts, in conjunction with a stoichiometric reducing agent like borane, facilitate highly enantioselective reductions of prochiral ketones. The predictable stereochemical outcome is governed by the specific enantiomer of the catalyst used.

The table below illustrates representative conditions for the enantioselective reduction of N-protected 4-oxopiperidones, which serve as close structural analogs and models for the synthesis of the target compound.

PrecursorCatalyst/ReagentReducing AgentConditionsProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
N-Boc-4-oxopiperidine(R)-CBS catalystBH3·SMe2THF, -20 °C(R)-N-Boc-4-hydroxypiperidine->95%
N-Cbz-4-oxopiperidineRu(II)-TsDPEN complexHCOOH/NEt3Acetonitrile, 28 °C(S)-N-Cbz-4-hydroxypiperidine-98%

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches and biocatalysis have emerged as powerful tools in modern organic synthesis, offering unparalleled selectivity under mild reaction conditions. These methods leverage the inherent chirality and catalytic efficiency of enzymes to achieve transformations that are often challenging to accomplish with traditional chemical methods.

Lipase-Catalyzed Kinetic Resolution Strategies

Kinetic resolution is a widely employed strategy for the separation of racemates. In this context, lipases are particularly effective due to their broad substrate tolerance, commercial availability, and ability to catalyze reactions in organic solvents. The enzymatic resolution of racemic this compound can be achieved through enantioselective acylation or hydrolysis.

In a typical lipase-catalyzed kinetic resolution via acylation, the racemic alcohol is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. A notable example is the resolution of a racemic 4-hydroxytetrahydropyridine derivative, a key intermediate in the synthesis of fagomine and 4-hydroxypipecolic acid. researchgate.net This process utilized immobilized lipases from Candida antarctica (Novozym 435) and Burkholderia cepacia (lipase PS Amano IM) to achieve efficient separation. researchgate.net

The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

EnzymeAcyl DonorSolventProduct 1 ((R)-ester)ee of Product 1Product 2 ((S)-alcohol)ee of Product 2
Lipase PS Amano IM (Burkholderia cepacia)Vinyl acetateDiisopropyl ether(R)-acetate95%(S)-alcohol94%
Novozym 435 (Candida antarctica)Vinyl acetateDiisopropyl ether(R)-acetate-(S)-alcohol-

Data adapted from a study on a structurally related 4-hydroxytetrahydropyridine derivative. researchgate.net

Enzyme-Mediated Hydroxylation and Derivatization

The direct and stereoselective introduction of a hydroxyl group onto the piperidine ring represents an elegant and atom-economical synthetic strategy. Enzyme-mediated C-H oxidation offers a promising avenue for such transformations. Hydroxylases, particularly those from the cytochrome P450 superfamily or iron/2-oxoglutarate-dependent dioxygenases, can catalyze the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity.

While direct enzymatic hydroxylation to produce this compound is not yet a well-established method, research into the enzymatic oxidation of piperidine scaffolds is an active area. For example, engineered proline-4-hydroxylases have been shown to introduce hydroxyl groups into piperidine-2-carboxylates. This approach, combining biocatalytic C-H oxidation with subsequent chemical modifications, opens up new possibilities for the efficient and environmentally benign synthesis of complex piperidine derivatives.

Bioreduction of Piperidine Derivatives

The bioreduction of precursor ketones using whole-cell biocatalysts or isolated enzymes (ketoreductases) is a green and highly effective alternative to chemical reduction methods. Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various other yeast and bacterial strains contain a plethora of oxidoreductases that can reduce carbonyl compounds with high stereoselectivity.

The bioreduction of N-protected 4-oxopiperidones to the corresponding 4-hydroxypiperidines has been successfully demonstrated. These processes often proceed with high enantiomeric excess, and the stereochemical outcome can be controlled by selecting the appropriate microbial strain, as different organisms possess reductases with opposing stereopreferences (either Prelog or anti-Prelog). For instance, studies on the bioreduction of N-(3-oxobutyl)heterocycles using various yeast strains have shown that Candida parapsilosis can be a highly efficient biocatalyst, yielding enantiopure alcohols with excellent conversions. nih.gov This highlights the potential for applying similar yeast-based systems for the asymmetric synthesis of this compound from its corresponding ketone precursor.

SubstrateBiocatalyst (Yeast Strain)Product StereochemistryConversionEnantiomeric Excess (ee)
N-(3-oxobutyl)indolineCandida parapsilosis WY12(S)-alcohol>99%>99%
N-(3-oxobutyl)tetrahydroquinolineCandida parapsilosis WY12(S)-alcohol>99%>99%

Data from a study on the bioreduction of N-(3-oxobutyl)heterocycles. nih.gov

Strategic Chemical Transformations for Derivative Synthesis

The utility of this compound as a chiral building block is further enhanced by the ability to selectively manipulate its functional groups. Strategic esterification and the use of orthogonal protective groups are fundamental to its incorporation into more complex target molecules.

Esterification and Protective Group Manipulations

The ester and amino functionalities of 4-hydroxypiperidine-2-carboxylate provide handles for further chemical modification. The carboxylic acid can be esterified under standard conditions, such as Fischer esterification (acid catalysis in the presence of the corresponding alcohol), to yield various alkyl esters.

The nitrogen atom of the piperidine ring is typically protected to prevent its interference in subsequent reactions. The choice of the N-protecting group is crucial and is dictated by its stability under planned reaction conditions and the ease of its selective removal. Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is stable to a wide range of non-acidic conditions but can be readily cleaved with acids such as trifluoroacetic acid (TFA). nbinno.com The Cbz group, on the other hand, is stable to acidic and basic conditions but is susceptible to removal by catalytic hydrogenation. nbinno.com The orthogonality of these protecting groups allows for the selective deprotection of the nitrogen at different stages of a synthetic sequence, providing significant flexibility in the design of complex synthetic routes.

For example, an N-Boc protected this compound can undergo reactions at the hydroxyl or ester group while the nitrogen remains protected. Subsequently, the Boc group can be removed to allow for N-alkylation or N-arylation, further diversifying the molecular architecture.

Cyclization Reactions for Piperidine Scaffold Construction

The formation of the piperidine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this six-membered nitrogen heterocycle with control over substitution patterns. Key among these are the Dieckmann condensation and aza-Diels-Alder reactions.

The Dieckmann condensation , an intramolecular Claisen condensation of a diester, is a classical and effective method for forming five- and six-membered rings. researchgate.netwikipedia.org In the context of synthesizing the precursor for the target molecule, this reaction would involve the base-catalyzed intramolecular cyclization of a suitably substituted amino diester. The process is initiated by the deprotonation of a carbon alpha to one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester, leading to a cyclic β-keto ester after neutralization. researchgate.net This resulting ethyl 4-oxopiperidine-2-carboxylate is then a direct precursor to the desired 4-hydroxy derivative via reduction of the ketone. The choice of base is crucial to avoid side reactions, with sodium ethoxide in ethanol (B145695) being a common system.

Another powerful tool for the construction of the piperidine ring is the aza-Diels-Alder reaction . This reaction is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.orgnih.gov For the synthesis of piperidine derivatives, an imine often serves as the dienophile, reacting with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. researchgate.net The reaction can be promoted by Lewis acids or Brønsted acids and can proceed through either a concerted or a stepwise mechanism. nih.gov The use of chiral auxiliaries or catalysts can induce stereoselectivity, providing access to enantiomerically enriched piperidine derivatives. For instance, the reaction of an in-situ generated imine from an amine and formaldehyde with a diene can lead to the formation of the piperidine scaffold. nih.gov

Table 1: Comparison of Cyclization Reactions for Piperidine Scaffold Construction

ReactionDescriptionKey Features
Dieckmann Condensation Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.- Forms 5- or 6-membered rings effectively. - Requires a base (e.g., sodium ethoxide). - Product is a β-keto ester, a direct precursor to the target molecule.
Aza-Diels-Alder Reaction Cycloaddition reaction between an imine (dienophile) and a diene.- Forms a tetrahydropyridine ring, which can be reduced to a piperidine. - Can be catalyzed by Lewis or Brønsted acids. - Allows for the introduction of stereocenters with chiral auxiliaries or catalysts.

Regioselective Functionalization of Precursors

Once the piperidine ring is formed, or during its formation, the introduction of the hydroxyl group at the C-4 position and the establishment of the desired stereochemistry are achieved through regioselective functionalization of precursor molecules. Chemoenzymatic methods, in particular, have emerged as powerful strategies for achieving high levels of stereocontrol.

A prominent approach involves the enzymatic kinetic resolution of a racemic mixture of a hydroxylated piperidine precursor. For instance, in a chemoenzymatic synthesis of both enantiomers of fagomine and cis- and trans-4-hydroxypipecolic acid, a racemic 4-hydroxytetrahydropyridine derivative was resolved. researchgate.net This was achieved through an enzyme-catalyzed esterification using immobilized lipases such as Candida antarctica lipase (Novozym 435) or Burkholderia cepacia lipase. researchgate.net This method allows for the separation of the two enantiomers, with one being acylated by the enzyme and the other remaining as the alcohol, both with high enantiomeric excess. researchgate.net Such resolved intermediates can then be converted to the desired stereoisomer of this compound.

Dynamic kinetic resolution (DKR) is an even more efficient variation where the undesired enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov This often involves a combination of an enzyme for the resolution and a chemical catalyst for the racemization. nih.govdiva-portal.org

Another powerful regioselective (specifically, stereoselective) method is the carbonyl reductase-catalyzed reduction of a precursor ketone, such as ethyl N-Boc-4-oxopiperidine-2-carboxylate. The use of carbonyl reductases can afford the corresponding 4-hydroxy derivative with high diastereoselectivity and enantioselectivity. orcid.org The choice of enzyme and reaction conditions can often be tuned to selectively produce a specific stereoisomer of the final product.

Table 2: Examples of Regioselective Functionalization of Piperidine Precursors

MethodPrecursorEnzyme/CatalystProductKey Outcome
Enzymatic Kinetic Resolution Racemic 4-hydroxytetrahydropyridine derivativeBurkholderia cepacia lipase(R)-ester and (S)-alcoholHigh enantiomeric excess (95% and 94% ee, respectively). researchgate.net
Enzymatic Kinetic Resolution (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylateCandida antarctica lipase AEnantiomerically enriched acetate and alcoholGood enantioselectivity (E = 75). researchgate.net
Carbonyl Reductase-Catalyzed Reduction 3-substituted 4-oxopiperidinesCarbonyl reductase3-substituted 4-hydroxypiperidinesSynthesis of all four stereoisomers. orcid.org

Stereochemical Conformation and Configurational Analysis

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding the compound's behavior. The presence of two chiral centers means that four distinct stereoisomers can exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

The unambiguous assignment of absolute and relative stereochemistry relies on a combination of spectroscopic and chemical methods.

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans). Analysis of proton-proton coupling constants (J-values) provides information about the dihedral angles between adjacent protons, which helps in assigning axial or equatorial positions to the substituents on the chair-like piperidine (B6355638) ring. whiterose.ac.ukresearchgate.net

Mosher's Method: For determining the absolute configuration at the hydroxyl-bearing C4 stereocenter, Mosher's method is a well-established NMR-based technique. uzh.ch This involves esterification of the hydroxyl group with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and subsequent analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters. uzh.ch

Chiroptical Data: Enantiomers, which are non-superimposable mirror images, can be distinguished by their interaction with plane-polarized light. Techniques like polarimetry measure the specific rotation ([α]D) of a chiral compound. Enantiomeric pairs will exhibit specific rotations of equal magnitude but opposite signs (e.g., dextrorotatory (+) and levorotatory (-)). uzh.ch

X-ray Crystallography: The most definitive method for assigning both relative and absolute configuration is single-crystal X-ray diffraction. whiterose.ac.uk This technique provides a precise three-dimensional map of the atomic positions in a crystalline derivative of the compound.

The two stereocenters in ethyl 4-hydroxypiperidine-2-carboxylate lead to the formation of diastereomers and enantiomers.

Enantiomers and Diastereomers: The isomers exist as two pairs of enantiomers: the (2R, 4R) and (2S, 4S) pair, and the (2R, 4S) and (2S, 4R) pair. The relationship between an isomer from the first pair and an isomer from the second pair is diastereomeric.

Cis/Trans Isomerism: The relative orientation of the ethyl carboxylate and hydroxyl groups defines the diastereomers as cis or trans. In the cis isomer, the substituents are on the same face of the piperidine ring, while in the trans isomer, they are on opposite faces.

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and adopts several conformations to minimize steric and torsional strain.

Like its carbocyclic analog cyclohexane (B81311), the piperidine ring exists in a dynamic equilibrium between several conformations.

Chair Conformation: The lowest energy and most stable conformation is the chair form. nih.govwikipedia.org In a solution at room temperature, the vast majority of piperidine molecules exist in this conformation. wikipedia.org

Boat and Twist-Boat Conformations: Higher energy conformations include the boat and twist-boat forms. nih.gov The boat conformation is destabilized by steric repulsion between the "flagpole" substituents and by torsional strain. wikipedia.org The twist-boat is an intermediate conformation on the path of ring inversion and has a lower energy than the pure boat form but is still significantly less stable than the chair. wikipedia.orgnih.gov The half-chair is the highest energy transition state during this process. wikipedia.org

Table 1: Relative Conformational Energies of Cyclohexane Analogs Energies are approximate and can vary based on substitution.

ConformationRelative Energy (kcal/mol)Stability
Chair0Most Stable
Twist-Boat~5-6Intermediate
Boat~6-7Unstable
Half-Chair~10-11Least Stable (Transition State)
Data sourced from general principles of cyclohexane and piperidine conformational analysis. wikipedia.org

The energetic preference for a particular chair conformation is dictated by the position of the substituents.

Equatorial Preference: To minimize destabilizing 1,3-diaxial interactions, substituents on a six-membered ring generally favor the more spacious equatorial position.

Conformation of Trans Isomers: For a trans-2,4-disubstituted piperidine, the most stable conformation is typically a chair form where both the ethyl carboxylate group at C2 and the hydroxyl group at C4 occupy equatorial positions. researchgate.net

Conformation of Cis Isomers: The cis isomer is forced to have one substituent in an axial position and one in an equatorial position. In this scenario, the conformation that places the bulkier substituent (the ethyl carboxylate group) in the equatorial position is generally favored to minimize steric strain.

Electronic Effects: In certain N-substituted piperidines, electronic factors such as pseudoallylic strain can create a preference for an axial substituent at the C2 position. nih.govacs.org This is particularly true when the nitrogen is acylated, increasing its sp² character. nih.gov While the nitrogen in the title compound is a secondary amine, these effects illustrate the complex interplay of steric and electronic forces that govern conformational preference.

Dynamic Stereochemistry and Inversion Processes

The conformations of this compound are not static but are in constant, rapid interconversion at room temperature.

Ring Inversion: The most significant dynamic process is the chair-to-chair interconversion , often called a "ring flip." wikipedia.org This process involves passing through the higher-energy twist-boat and half-chair conformations. wikipedia.org During the flip, all axial substituents become equatorial, and all equatorial substituents become axial.

Nitrogen Inversion: A second, much faster dynamic process is pyramidal inversion at the nitrogen atom. amherst.edu The lone pair and the hydrogen atom on the nitrogen rapidly flip their orientation through a planar, sp²-hybridized transition state. amherst.edu This process has a significantly lower energy barrier than ring inversion. amherst.edursc.org

Epimerization: Interconversion between diastereomers (cis and trans) can also occur, typically via epimerization at the C2 position, which is activated by the adjacent ester carbonyl group. This process usually requires specific conditions, such as the presence of a base, and has a much higher activation barrier than conformational inversions. whiterose.ac.uk

Table 2: Typical Energy Barriers for Dynamic Processes in Piperidines

ProcessApproximate Activation EnergyRate at Room Temp.
Nitrogen Inversion~6 kcal/mol amherst.edursc.orgVery Fast
Ring Inversion (Chair Flip)~10-11 kcal/mol amherst.eduFast
Cis-Trans Epimerization~20-25 kcal/mol researchgate.netSlow (requires specific conditions)

Reactivity and Functional Group Interconversions of Ethyl 4 Hydroxypiperidine 2 Carboxylate

Transformations of the Hydroxyl Group

The secondary hydroxyl group in the 4-position of the piperidine (B6355638) ring is a key site for synthetic modification, enabling its conversion into various other functional groups.

Oxidation Reactions to Carbonyls

The secondary alcohol can be readily oxidized to the corresponding ketone, ethyl 4-oxopiperidine-2-carboxylate. This transformation is a fundamental step in many synthetic pathways. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. jackwestin.com

Common methods for the oxidation of secondary alcohols to ketones include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (B128534). adichemistry.comchemistryhall.comwikipedia.org The reaction proceeds under mild, low-temperature conditions (typically -78 °C), which helps to prevent side reactions. adichemistry.comnumberanalytics.com The byproducts of the reaction are volatile and can be easily removed, although the dimethyl sulfide (B99878) produced has a notoriously unpleasant odor. chemistryhall.comwikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing secondary alcohols to ketones. wikipedia.orgthermofisher.comwikipedia.org The reaction is typically carried out at room temperature in chlorinated solvents like dichloromethane. wikipedia.orgalfa-chemistry.com DMP is known for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org

Chromium-Based Reagents: Reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation), are powerful oxidizing agents capable of converting secondary alcohols to ketones. libretexts.orgchemistrysteps.com Pyridinium (B92312) chlorochromate (PCC) is a milder alternative that also effectively oxidizes secondary alcohols. libretexts.org

Table 1: Common Oxidation Reactions for Secondary Alcohols

Oxidation Method Reagents Typical Conditions Key Features
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C), AnhydrousMild conditions, avoids harsh acids/metals. adichemistry.comnumberanalytics.com
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂High selectivity, neutral pH. wikipedia.org
Jones OxidationCrO₃, H₂SO₄, AcetoneRoom temperature, AcidicStrong oxidant, readily available. libretexts.orgchemistrysteps.com
PCC OxidationPyridinium Chlorochromate (PCC)Room temperature, CH₂Cl₂Milder than Jones, good for sensitive substrates. libretexts.org

Substitution Reactions for Diverse Functionalization

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles. jackwestin.comnih.gov

Tosylation: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (OTs). libretexts.orgyoutube.com This reaction proceeds with retention of stereochemistry at the carbon bearing the oxygen. libretexts.org

Mesylation: Similarly, reaction with methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) yields a mesylate (OMs). commonorganicchemistry.com

Once formed, these sulfonate esters can be displaced by various nucleophiles in SN2 reactions to introduce a wide array of functional groups at the 4-position of the piperidine ring.

Mitsunobu Reactions and Ether Formation

The Mitsunobu reaction provides a powerful method for the direct conversion of the hydroxyl group into other functionalities, including ethers, with inversion of stereochemistry. organic-chemistry.orgmissouri.edu This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comwikipedia.org

In the context of ether formation, the alcohol is activated by the Mitsunobu reagents, and a suitable alcohol or phenol (B47542) can then act as the nucleophile to form the corresponding ether. chemistrysteps.com The reaction proceeds via an SN2 mechanism, leading to a clean inversion of the stereocenter at the 4-position if it is chiral. missouri.edu This makes the Mitsunobu reaction particularly valuable for controlling stereochemistry in complex syntheses. organic-chemistry.org

Reactions of the Ester Moiety

The ethyl ester at the 2-position of the piperidine ring is another key handle for synthetic manipulation, allowing for its conversion to a carboxylic acid or a primary alcohol.

Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-hydroxypiperidine-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: Heating the ester with a dilute aqueous acid (e.g., HCl or H₂SO₄) catalyzes the hydrolysis. libretexts.orgyoutube.com This is a reversible process, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.ukorgoreview.com

Base-Mediated Hydrolysis (Saponification): This is a more common and generally irreversible method. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org The reaction initially produces the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the free carboxylic acid. chemguide.co.uk

Reduction to Alcohol

The ester group can be reduced to a primary alcohol, yielding (4-hydroxypiperidin-2-yl)methanol. This transformation requires a strong reducing agent.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and common reagent for the reduction of esters to primary alcohols. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to protonate the resulting alkoxide. ucalgary.ca LiAlH₄ is a very reactive hydride source and will reduce both the ester and any intermediate aldehyde that is formed. orgoreview.comjove.com

Sodium Borohydride (B1222165) (NaBH₄): In general, sodium borohydride is not reactive enough to reduce esters under standard conditions. orgoreview.comlibretexts.org However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, allowing for the reduction of some esters. ias.ac.inresearchgate.net For instance, the NaBH₄-THF-methanol system has been used for the reduction of aromatic methyl esters. ias.ac.in However, for a general-purpose reduction of an aliphatic ester like ethyl 4-hydroxypiperidine-2-carboxylate, LiAlH₄ remains the more reliable choice. libretexts.org

Table 2: Common Reduction Reactions for Ethyl Esters

Reducing Agent Typical Conditions Product Key Features
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF), then H₃O⁺ workupPrimary AlcoholPowerful, reduces most carbonyls. wikipedia.orgmasterorganicchemistry.com
Sodium Borohydride (NaBH₄)Typically unreactive towards estersNo reaction (usually)Milder, selectively reduces aldehydes/ketones. libretexts.orgkhanacademy.org

Transesterification Processes

The ethyl ester group at the C-2 position of the piperidine ring can be exchanged for other alkyl or aryl groups through transesterification. This reaction involves treating the ester with an alcohol, typically in the presence of a catalyst. Common catalysts for transesterification include strong acids, bases like alkali metal alkoxides, or organometallic compounds. google.com

More recent methods employ milder catalysts to avoid side reactions with other sensitive functional groups in the molecule. For instance, cyclic amidines, particularly those integrated into fused ring systems, have been shown to be effective catalysts for transesterification under neutral conditions and at moderate temperatures, generally between 15°C and 150°C. google.com This approach would be advantageous for a substrate like this compound, preserving the integrity of the hydroxyl and amine functionalities. The process is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

For example, converting the ethyl ester to a tert-butyl ester can be achieved under specific conditions. One method involves reacting the corresponding carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal (B89532). nih.gov While this example is for a different position on the piperidine ring, the principle of ester exchange is broadly applicable. The choice of a tert-butyl group is often strategic, as it can be cleaved under mild acidic conditions when other ester types might require harsh hydrolytic conditions that could compromise the rest of the molecule. nih.gov

Table 1: General Conditions for Transesterification

Catalyst Type Reagents Typical Conditions Notes
Cyclic Amidine Excess R'OH Liquid phase, 15-150°C Neutral conditions, suitable for sensitive substrates. google.com
Acid Catalysis Excess R'OH, H₂SO₄ Reflux Common, but may cause side reactions.
Base Catalysis Excess R'OH, NaOR' Anhydrous conditions Risk of epimerization at the α-carbon (C-2).

| Acetal Exchange | N,N-dimethylformamide di-R' acetal | Toluene, reflux | Useful for creating specific esters like tert-butyl esters. nih.gov |

Reactivity at the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a key site for molecular elaboration, readily undergoing reactions such as alkylation and acylation. These transformations are fundamental to building more complex molecular architectures.

N-Alkylation and Acylation Strategies

N-Alkylation of the piperidine nitrogen can be accomplished through several standard methods. One common approach is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). nih.gov Another widely used method is direct alkylation with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the acid generated during the reaction. nih.govnih.gov

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent to form an amide. This is typically achieved using acyl chlorides or acid anhydrides. For example, treatment with propionyl chloride in the presence of a hindered base like Hünig's base (DIPEA) can introduce a propionyl group. nih.gov Similarly, reaction with carbonyldiimidazole (CDI) can be used to form amides under mild conditions. researchgate.net These reactions are crucial for synthesizing a wide range of biologically active compounds, including potent analgesics. google.com

Table 2: Representative N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds

Reaction Type Reagent 1 Reagent 2 Product Type
N-Alkylation Alkyl Halide Base (e.g., K₂CO₃) N-Alkyl Piperidine
Reductive Amination Aldehyde or Ketone Reducing Agent (e.g., Na(OAc)₃BH) N-Alkyl Piperidine
N-Acylation Acyl Chloride Base (e.g., DIPEA) N-Acyl Piperidine (Amide)

| N-Acylation | Acid Anhydride | Pyridine or other base | N-Acyl Piperidine (Amide) |

Protective Group Chemistry on the Amine

To achieve selective reactions at other positions of the molecule, the piperidine nitrogen often needs to be temporarily protected. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most common amine protecting groups used in organic synthesis. rsc.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or in a solvent such as dichloromethane. chemicalbook.com The Boc group is valued for its stability under a wide range of reaction conditions but can be easily removed under mild acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane. nih.gov

Table 3: Common Amine Protecting Group Strategies for Piperidines

Protecting Group Introduction Reagent Cleavage Conditions Stability
Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA, HCl) nih.gov Base, Hydrogenolysis

| Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂/Pd-C) nih.gov | Acid, Base |

Ring-Opening and Rearrangement Pathways

The piperidine ring is a saturated heterocycle and is generally stable. Ring-opening or rearrangement reactions are not common and typically require specific structural features or harsh reaction conditions.

Ring-Opening pathways for simple piperidines are limited. However, oxidative cleavage can be induced under specific conditions. For instance, photooxidation using a photosensitizer like Methylene Blue can lead to oxidative cleavage of the piperidine ring to form aldehyde products. researchgate.net Another strategy involves the reaction of N-alkyl pyrrolidines with chloroformates, which can lead to ring-opening to yield 4-chlorobutyl carbamates; this reactivity is dependent on the N-substituent and ring size. researchgate.net It is conceivable that similar deconstructive strategies could be applied to piperidine derivatives, though such examples for this compound are not prominent in the literature.

Rearrangement reactions involving the piperidine skeleton are also infrequent but can be synthetically useful. Reactions like the Beckmann rearrangement, which converts an oxime to an amide, or the Pinacol rearrangement of 1,2-diols, represent classes of skeletal reorganization. libretexts.org While not directly applicable to the parent compound, derivatives could potentially undergo such transformations. For instance, if the C-4 hydroxyl group were adjacent to another hydroxyl (a diol), it could theoretically undergo a Pinacol-type rearrangement under acidic conditions. libretexts.orgmasterorganicchemistry.com More complex, multi-step protocols involving oxidative ring cleavage followed by a double reductive amination can achieve a ring expansion, for example, transforming a cyclopentene (B43876) derivative into a piperidine scaffold. nih.gov Such pathways highlight the potential for skeletal diversification starting from cyclic precursors, although their direct application to this compound would require significant functional group manipulation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. nih.gov For a molecule like Ethyl 4-hydroxypiperidine-2-carboxylate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its structural and electronic characteristics. researchgate.netresearchgate.net

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The piperidine (B6355638) ring can adopt several conformations, most notably chair, boat, and twist-boat forms. Computational analysis would identify the lowest energy conformer. For substituted piperidines, the chair conformation is typically the most stable. nih.gov The orientation of the hydroxyl and ethyl carboxylate substituents (axial vs. equatorial) would be a key outcome of the geometry optimization. Studies on similar substituted piperidines often show a preference for equatorial positions to minimize steric hindrance. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for the Equatorial Conformer of this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.53C2-N1-C6111.0
C4-O(H)1.43C3-C4-C5110.5
C2-C(O)OEt1.52O=C-O(Et)125.0

Note: This table is illustrative and does not represent actual published data.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. researchgate.net

The potential energy distribution (PED) analysis would be used to assign the calculated frequencies to specific functional groups. researchgate.net For this compound, key predicted vibrational bands would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretching: A band around 3300-3500 cm⁻¹ for the piperidine amine.

C-H stretching: Multiple bands in the 2800-3000 cm⁻¹ region for the aliphatic and ethyl groups.

C=O stretching: A strong, sharp band around 1730-1750 cm⁻¹ for the ester carbonyl group.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the hydroxyl and ester groups.

Comparing the theoretically predicted spectrum with an experimentally obtained one is a standard method for structural validation. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These orbitals are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov

HOMO-LUMO Energy Gap and Chemical Reactivity

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. openaccesspub.org Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. openaccesspub.org For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms due to the presence of lone pairs, while the LUMO would likely be centered on the carbonyl group of the ester, which is the most electron-deficient region.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative)

ParameterValue (eV)
E_HOMO-6.5
E_LUMO-0.8
HOMO-LUMO Gap (ΔE)5.7
Ionization Potential (I)6.5
Electron Affinity (A)0.8
Chemical Hardness (η)2.85
Chemical Softness (S)0.175

Note: This table is illustrative and does not represent actual published data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, and to a lesser extent, the nitrogen atom.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. These would be located around the hydrogen atoms, particularly the one attached to the hydroxyl group and the amine nitrogen.

Neutral Potential (Green): Regions with an intermediate potential, typically found over the carbon backbone.

Conformational Landscape Exploration through Computational Methods

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformational preferences. Computational methods can be used to explore the potential energy surface (PES) and identify all stable conformers and the energy barriers for interconversion between them.

This analysis would involve systematically rotating the key rotatable bonds, such as the C-O bond of the hydroxyl group and the C-C bond connecting the ester group to the piperidine ring. For each rotation, a constrained geometry optimization would be performed to calculate the energy. The results would reveal the global minimum energy structure as well as other low-energy local minima. nih.gov Such studies on similar cyclic systems have shown that the interplay of steric hindrance, intramolecular hydrogen bonding, and solvent effects dictates the conformational landscape. nih.gov For instance, an intramolecular hydrogen bond between the hydroxyl group at position 4 and the ester group at position 2 could stabilize certain conformations.

Elucidation of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving complex molecules like this compound and its derivatives. These methods allow for the elucidation of reaction mechanisms, the characterization of transient intermediates, and the determination of transition state geometries and energies, which are often difficult or impossible to study through experimental means alone.

A pertinent example of this approach is the study of the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, which are structurally related to the piperidine core of this compound. acs.org In such studies, Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways. For instance, the B3LYP-D3BJ functional with the def2-TZVP basis set has been utilized to investigate the conformational preferences and rotational barriers of the N-Boc group in these piperidine systems. acs.org

Computational analyses can reveal the most stable ground-state conformations of reactants. For example, in the case of N-Boc-2-aryl-4-methylenepiperidines, DFT calculations have shown that the minimal energy structures are those where the phenyl group occupies an axial position. acs.org Furthermore, these studies can pinpoint the lowest energy transition states for conformational changes, such as the rotation of the Boc group, which was found to proceed through an equatorial transition state. acs.org

By calculating the energy profiles of potential reaction pathways, researchers can predict which mechanism is most likely to occur. This includes identifying key steps such as lithiation, where a base like n-butyllithium coordinates to the carbonyl group, and subsequent reactions. acs.org The computational results can be correlated with experimental observations, such as those from Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, to provide a comprehensive understanding of the reaction dynamics. acs.org Although this specific research was not conducted on this compound itself, the principles and methodologies are directly applicable to understanding its reactivity and the mechanisms of its transformations.

Table 1: Computational Methods in Piperidine Reaction Analysis

Computational Method Application Insights Gained Reference
Density Functional Theory (DFT) Studying rotamers of N-Boc-2-aryl-4-methylenepiperidine Identification of minimal energy structures and conformational preferences. acs.org
B3LYP-D3BJ/def2-TZVP Transition state calculations for N-Boc group rotation Determination of the lowest energy pathway for conformational change. acs.org

Applications As Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

Precursors for the Synthesis of Natural Products and their Analogues

The core structure of Ethyl 4-hydroxypiperidine-2-carboxylate is derived from (2S,4R)-4-hydroxypiperidine-2-carboxylic acid (also known as (2S,4R)-4-hydroxypipecolic acid), which is itself a naturally occurring amino acid. This natural origin underscores the utility of its derivatives in the synthesis of biologically relevant molecules.

The parent acid has been isolated from plants such as Calliandra pittieri and is a known constituent of complex natural products like the virginiamycin S2 family of cyclodepsipeptide antibiotics. acs.org Consequently, the ethyl ester serves as a direct precursor for the synthesis of analogues of these antibiotics, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

Beyond its role as a component of natural products, this chiral building block is crucial in the synthesis of complex, bioactive molecules designed to interact with biological systems. A prominent example is its use in the development of HIV protease inhibitors. The (2S,4R)-4-hydroxypipecolic acid moiety is a key component of the potent inhibitor palinavir. acs.org Its incorporation into the inhibitor's structure helps to create a rigid scaffold that presents other functional groups in the correct orientation for binding to the enzyme's active site. acs.org The synthesis of palinavir and its analogues relies on isomerically pure derivatives of (2S,4R)-4-hydroxypipecolic acid, highlighting the importance of this chiral pool starting material. acs.org

Natural Product / Bioactive MoleculeParent Compound SourceRole of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid moiety
Virginiamycin S2Streptomyces virginiaeStructural component of the cyclodepsipeptide antibiotic. acs.org
PalinavirSyntheticServes as a rigid scaffold for the novel cis-4-substituted pipecolic amide entity. acs.org
(2S,4R)-4-hydroxypiperidine-2-carboxylic acidCalliandra pittieriThe parent natural product itself. acs.orgnih.gov

Intermediates in the Construction of Advanced Heterocyclic Systems

The functional groups of this compound make it a promising, though not yet widely reported, intermediate for the construction of more complex, advanced heterocyclic systems such as spirocycles and fused-ring systems. The secondary amine can be acylated, alkylated, or used as a nucleophile in cyclization reactions. The hydroxyl group can be converted into a leaving group for substitution or elimination reactions, or it can act as a nucleophile to form ether or ester linkages in intramolecular cyclizations.

While specific examples starting directly from this compound are not prevalent in the literature, the general strategies for synthesizing advanced heterocycles often rely on building blocks with precisely these functionalities. For instance, multi-component reactions (MCRs) are a powerful tool for the rapid assembly of complex heterocyclic structures from simple precursors. nih.govnih.gov The amine and ester functionalities of the title compound could potentially participate in Ugi or Passerini-type MCRs to generate highly substituted, peptide-like scaffolds or other complex heterocycles.

Furthermore, the synthesis of spirocycles, which are important motifs in many approved drugs, often involves the intramolecular cyclization of precursors containing piperidine (B6355638) rings. nih.gov The functional handles on this compound provide the necessary points for attaching a second chain that can subsequently cyclize onto the piperidine ring or an adjacent atom, forming a spirocyclic system.

Role in the Synthesis of Functionally Diverse Organic Molecules

The utility of this compound and its parent acid extends to the synthesis of a wide range of functionally diverse organic molecules, particularly those with applications in medicinal chemistry. The piperidine ring is a privileged scaffold, meaning it is a structural motif frequently found in biologically active compounds.

Research has demonstrated that the (2S,4R)-4-hydroxypipecolic acid framework serves as a valuable building block for preparing NMDA receptor antagonists. acs.org In this context, the piperidine ring acts as a conformationally restricted scaffold, which is a key strategy in drug design to reduce binding to off-target receptors and thereby minimize side effects. acs.org

The compound's derivatives, such as Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, are key intermediates in pharmaceutical development. nih.gov The hydroxyl and carboxylic acid functionalities are particularly valuable for modifying existing drug compounds to enhance their efficacy and bioavailability, or for use in the preparation of prodrugs. nih.gov The ability to use this chiral building block allows chemists to construct complex molecules with precise control over their three-dimensional shape, which is critical for their biological function.

Class of MoleculeApplication/TargetSynthetic Role of Piperidine Moiety
HIV Protease Inhibitors (e.g., Palinavir)Antiviral (AIDS)Forms a rigid pipecolic amide entity for binding to S1'-S2' sites of the enzyme. acs.org
NMDA Receptor AntagonistsNeurological DisordersProvides a conformationally restricted scaffold for selective receptor binding. acs.org
General PharmaceuticalsAnalgesics, Anti-inflammatoriesServes as a key intermediate and versatile building block for drug synthesis. nih.gov

Conclusion and Future Research Directions

Summary of Current Synthetic Achievements and Mechanistic Understanding

The synthesis of substituted piperidines, including 4-hydroxypiperidine-2-carboxylates, has been a subject of intense research. While a definitive, singular method for the synthesis of ethyl 4-hydroxypiperidine-2-carboxylate is not extensively documented, several strategies employed for analogous structures provide a foundational understanding.

One of the key approaches involves the stereoselective synthesis of 4-hydroxypipecolic acid, which can then be esterified to the desired ethyl ester. A notable chemoenzymatic synthesis starts from δ-valerolactam. This method proceeds through a palladium-catalyzed methoxycarbonylation of the corresponding vinyl phosphate, followed by an allylic oxidation to yield a racemic 4-hydroxytetrahydropyridine derivative. The resolution of this racemic mixture is achieved through enzyme-catalyzed esterification, providing access to both enantiomers of the 4-hydroxypipecolic acid precursor.

Another strategy involves the cationic π-cyclization of N-(3-alkenyl)-N-(methoxycarbonyl)acetoxyglycine esters. When induced by tin tetrachloride at low temperatures, these reactions can yield cis-4-hydroxypipecolic esters. The mechanism is believed to involve a rapid cationic aza-Cope equilibrium of the initial iminium cation, with the ester group participating to form a stable bicyclic dioxycarbenium ion intermediate.

The mechanistic understanding of these syntheses often revolves around controlling the stereochemistry at the C2 and C4 positions. In the enzymatic resolution approach, the lipase's active site stereoselectively acylates one enantiomer, allowing for their separation. In the π-cyclization reaction, the stereochemical outcome is dictated by the reaction conditions and the nature of the quenching agent.

A summary of key synthetic strategies for related 4-hydroxypiperidine-2-carboxylic acid derivatives is presented below:

Starting MaterialKey ReactionsStereochemical Control
δ-ValerolactamPd-catalyzed methoxycarbonylation, Allylic oxidation, Enzymatic resolutionLipase-catalyzed kinetic resolution
N-(3-alkenyl)-N-(methoxycarbonyl)acetoxyglycine estersTin tetrachloride-induced cationic π-cyclizationReaction temperature and quenching conditions

Emerging Trends in the Synthesis and Derivatization of 4-hydroxypiperidine-2-carboxylates

The field of piperidine (B6355638) synthesis is continually evolving, with several emerging trends holding promise for the synthesis and derivatization of 4-hydroxypiperidine-2-carboxylates. A significant trend is the development of one-pot multicomponent reactions that allow for the rapid assembly of complex piperidine structures from simple starting materials. These reactions offer high atom economy and procedural simplicity.

Furthermore, the dearomatization of pyridines has emerged as a powerful strategy for accessing highly functionalized piperidines. This approach often involves the asymmetric reduction of the pyridine (B92270) ring, which can be achieved through various catalytic methods. dicp.ac.cn Such strategies could be adapted to pyridines bearing appropriate substituents to afford precursors to this compound.

The derivatization of the 4-hydroxy group and the 2-carboxylate ester function provides a platform for creating diverse molecular architectures. Recent advances in cross-coupling reactions and late-stage functionalization techniques are enabling the introduction of a wide range of substituents onto the piperidine ring, facilitating the exploration of new chemical space for drug discovery.

Potential for Further Exploration in Asymmetric Catalysis and Biocatalysis

The demand for enantiomerically pure piperidine derivatives has fueled significant research into asymmetric catalysis and biocatalysis. While enzymatic resolutions have been successfully employed, the development of direct asymmetric synthetic methods is a major goal.

Asymmetric Catalysis: Rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts has been shown to be an effective method for producing chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This approach could potentially be applied to the synthesis of this compound by using a suitably substituted pyridine precursor. The key to this method is the use of a chiral primary amine that induces chirality during the reductive transamination process. dicp.ac.cn

Biocatalysis: The use of enzymes in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. Transaminases, for instance, have been utilized in cascade reactions to generate chiral piperidines. nih.gov A hybrid bio-organocatalytic cascade involving a transaminase could be envisioned for the synthesis of this compound. nih.gov Furthermore, engineered enzymes could be developed to catalyze the direct asymmetric hydroxylation of piperidine-2-carboxylates or the asymmetric synthesis of the entire ring system. Biocatalytic C-H oxidation has been used to introduce hydroxyl groups into 2- and 3-carboxylated piperidines, which can then undergo further reactions. chemistryviews.org

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and organic synthesis. In the context of this compound, computational methods can be employed in several ways.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed for piperidine derivatives to correlate their structural features with their biological activities. tandfonline.comnih.gov These models can then be used to predict the activity of novel derivatives of this compound, guiding the design of more potent and selective compounds. tandfonline.comnih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of piperidine-based ligands to their biological targets. tandfonline.com This information is crucial for understanding the molecular basis of their activity and for designing new derivatives with improved binding affinities. Molecular dynamics simulations can further refine these binding poses and provide insights into the dynamic behavior of the ligand-receptor complex.

By combining fragment-based QSAR, molecular docking, and molecular dynamics simulations, it is possible to computationally identify novel piperidine derivatives with desired biological activities. researchgate.net This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-hydroxypiperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves esterification of 4-hydroxypiperidine-2-carboxylic acid with ethanol under acidic or basic catalysis. Key steps include:

  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize the hydroxyl group during synthesis, as seen in analogous piperidine derivatives .
  • Catalyst Optimization : Acidic conditions (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) improve esterification efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while methanol/ethanol mixtures reduce side reactions .
  • Temperature Control : Reactions at 60–80°C balance kinetic efficiency with thermal degradation risks.

Yield and purity are maximized by monitoring reaction progress via TLC or HPLC and employing purification techniques like column chromatography or recrystallization .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Hazard Mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity data often arise from:

  • Stereochemical Variations : Enantiomers (e.g., (2S,4R) vs. (2R,4S)) may show divergent receptor binding. Use chiral HPLC or X-ray crystallography (SHELX software ) to confirm configurations .
  • Assay Conditions : Orthogonal assays (e.g., enzymatic vs. cell-based) validate target interactions. For example, compare IC₅₀ values in kinase inhibition assays under standardized pH and temperature .
  • Metabolic Stability : Evaluate derivatives using liver microsome models to identify metabolites that may confound activity readings .

Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations assess:

  • Fukui Functions : Identify nucleophilic/electrophilic sites. For example, the hydroxyl group’s oxygen and ester carbonyl carbon are reactive hotspots .
  • Transition State Modeling : Simulate reaction pathways (e.g., SN2 substitutions) using software like Gaussian. Optimize geometries with B3LYP/6-31G* basis sets .
  • Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to account for solvent polarity’s impact on activation energy .

Experimental validation via NMR kinetics (e.g., monitoring ester hydrolysis rates) corroborates computational predictions .

Advanced: How can researchers address crystallographic challenges (e.g., twinning, low resolution) when analyzing this compound derivatives?

Methodological Answer:

  • Twinning Correction : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. For pseudo-merohedral twinning, Hooft statistics validate the model .
  • Low-Resolution Data : Apply charge-flipping algorithms in SHELXD for ab initio phasing. Enhance data quality via synchrotron radiation or cryocooling (100K) .
  • Hydrogen Bonding Networks : Compare derived bond lengths/angles with Cambridge Structural Database (CSD) entries to validate geometry .

Advanced: What structural modifications enhance the bioactivity of this compound as a pharmacophore?

Methodological Answer:

  • Fluorination : Introduce fluorine at the phenyl ring (e.g., 2-fluorophenyl substitution) to improve metabolic stability and blood-brain barrier penetration, as seen in analogous compounds .
  • Ester Isosteres : Replace the ethyl ester with amides or carbamates to modulate solubility and target affinity .
  • Piperidine Ring Functionalization : Add methyl or benzyl groups to the nitrogen to explore SAR (Structure-Activity Relationship) against GPCR targets .

Validate modifications via molecular docking (AutoDock Vina) and in vitro binding assays (SPR or ITC) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms ester linkage (δ 4.1–4.3 ppm for CH₂CH₃) and hydroxyl proton (δ 1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns .
  • X-ray Diffraction : Resolve stereochemistry and hydrogen-bonding networks using SHELXL-refined models .

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Ethyl 4-hydroxypiperidine-2-carboxylate
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Ethyl 4-hydroxypiperidine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.